molecular formula C15H10ClFN2O2S B11495555 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11495555
M. Wt: 336.8 g/mol
InChI Key: KHBKMCIKCMIGHM-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorophenoxy and fluoro-benzothiazole moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 6-fluoro-1,3-benzothiazole: This intermediate can be prepared by reacting 2-aminothiophenol with a fluorinating agent such as fluorobenzene under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenoxyacetic acid with 6-fluoro-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, it may bind to DNA or RNA, interfering with transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the fluorine atom, which may result in different biological activity.

    2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Contains a methyl group instead of a fluorine atom, potentially altering its pharmacological properties.

    2-(2-chlorophenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Substitutes the fluorine atom with a chlorine atom, which may affect its reactivity and biological effects.

Uniqueness

The presence of the fluorine atom in 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

Properties

Molecular Formula

C15H10ClFN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10ClFN2O2S/c16-10-3-1-2-4-12(10)21-8-14(20)19-15-18-11-6-5-9(17)7-13(11)22-15/h1-7H,8H2,(H,18,19,20)

InChI Key

KHBKMCIKCMIGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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